Bis(1-(piperidin-4-yl)-1,2-dihydropyrimidin-2-one) trihydrochloride
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Overview
Description
Bis(1-(piperidin-4-yl)-1,2-dihydropyrimidin-2-one) trihydrochloride is a compound that features a piperidine and dihydropyrimidinone moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry, being present in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-(piperidin-4-yl)-1,2-dihydropyrimidin-2-one) trihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of piperidine derivatives followed by their reaction with dihydropyrimidinone precursors .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(1-(piperidin-4-yl)-1,2-dihydropyrimidin-2-one) trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Bis(1-(piperidin-4-yl)-1,2-dihydropyrimidin-2-one) trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis(1-(piperidin-4-yl)-1,2-dihydropyrimidin-2-one) trihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in disease pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and dihydropyrimidinone derivatives, such as:
- Piperidine-based drugs like piperine and evodiamine.
- Dihydropyrimidinone derivatives used in various pharmaceutical applications .
Uniqueness
What sets Bis(1-(piperidin-4-yl)-1,2-dihydropyrimidin-2-one) trihydrochloride apart is its unique combination of piperidine and dihydropyrimidinone moieties, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
1-piperidin-4-ylpyrimidin-2-one;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13N3O.3ClH/c2*13-9-11-4-1-7-12(9)8-2-5-10-6-3-8;;;/h2*1,4,7-8,10H,2-3,5-6H2;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRBYIWBTYCILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC=NC2=O.C1CNCCC1N2C=CC=NC2=O.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Cl3N6O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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